Ferric hydroxide

Description

Properties

IUPAC Name |

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ferric Hydroxide: Formula, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of ferric hydroxide (B78521), detailing its chemical formula, structural polymorphs, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who work with or are investigating iron compounds. The guide includes detailed experimental protocols for synthesis and provides a clear visualization of the synthesis workflow.

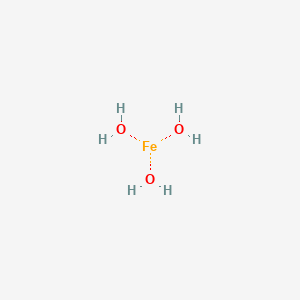

Chemical Formula and Structure

Ferric hydroxide is a chemical compound of iron, oxygen, and hydrogen. While often represented by the simple formula Fe(OH)₃ , this is a simplification. The compound is more accurately described as iron(III) oxide-hydroxide, with the general formula FeO(OH)·nH₂O . The monohydrate, FeO(OH)·H₂O, is what is typically referred to as iron(III) hydroxide or hydrated iron oxide.[1]

In nature and in synthetic preparations, this compound exists primarily as iron oxyhydroxide, FeOOH, which has several polymorphs with distinct crystal structures.[1][2] These structural variations influence the compound's physical and chemical properties.

The main polymorphs are:

-

Goethite (α-FeO(OH)): The most common and stable form of iron oxyhydroxide, goethite has an orthorhombic crystal structure and has been used since prehistoric times as an ochre pigment.[1]

-

Akaganeite (β-FeO(OH)): This polymorph forms a hollandite-like crystal structure and requires chloride ions for stabilization, making its formula more accurately FeO₀.₈₃₃(OH)₁.₁₆₇Cl₀.₁₆₇.[1] It is often found as thin needles.[1]

-

Lepidocrocite (γ-FeO(OH)): Like goethite, this is a common form in soils and crystallizes in the orthorhombic system.[1]

-

Feroxyhyte (δ-FeO(OH)): This form is thermodynamically unstable compared to goethite and tends to form under high-pressure conditions, such as on ocean floors.[2]

-

Bernalite (Fe(OH)₃·nH₂O, where n = 0.0–0.25): This is an exceedingly rare mineral form of anhydrous this compound.[1][2]

Additionally, a naturally occurring colloidal form of iron(III) oxide-hydroxide is known as siderogel.[1] The color of this compound can range from yellow to dark-brown or even black, depending on the degree of hydration, particle size, and crystal structure.[1][2]

Physicochemical Properties

The quantitative properties of this compound are crucial for its application in various scientific and industrial fields. The following table summarizes key data points.

| Property | Value | Notes |

| Chemical Formula | Fe(OH)₃ or FeO(OH) | Often exists in hydrated forms.[1][2] |

| Molar Mass | 106.867 g/mol | For Fe(OH)₃.[2][3] |

| Appearance | Yellow to dark-brown/black solid.[1][2] | Color depends on hydration and structure.[1][2] |

| Density | ~4.25 g/cm³ | [2] |

| Melting Point | 135 °C (decomposes) | [2] |

| Solubility in Water | Insoluble.[2] | Forms a precipitate or suspension.[2] |

| Solubility Product (Ksp) | Values range from 2.79 x 10⁻³⁹ to 6 x 10⁻³⁸ | Highly insoluble in water.[4][5] |

| Isoelectric Point | 4.4 - 5.3 | For polynuclear this compound-saccharide complexes.[6][7] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound. Below are protocols for its synthesis via precipitation and subsequent characterization.

This protocol describes a common laboratory method for synthesizing iron oxyhydroxide nanoparticles at room temperature by precipitating a ferric salt with a strong base.[1][8]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

Place the ferric chloride solution in a beaker on a magnetic stirrer and begin vigorous stirring.[8]

-

Rapidly add 30 mL of the 5 M sodium hydroxide solution to the ferric chloride solution. A sudden color change to yellowish-brown or dark brown indicates the formation of a this compound colloidal suspension.[8] The reaction is: FeCl₃ + 3NaOH → Fe(OH)₃(s) + 3NaCl.[1]

-

Continue vigorous stirring for 15 minutes at room temperature to ensure the reaction completes.[8]

-

-

Washing and Separation:

-

Transfer the resulting suspension to centrifuge tubes.

-

Harvest the dark brown precipitate by centrifugation at 4000 rpm for 20 minutes.[8]

-

Discard the supernatant. Resuspend the precipitate in deionized water and stir for 40 minutes.[7]

-

Repeat the centrifugation and washing steps a total of three to four times to remove residual ions like chloride.[7][8]

-

-

Drying:

-

After the final wash, transfer the precipitate to a suitable container.

-

Dry the precipitate in an oven at 50°C for 48 hours to obtain the final this compound nanoparticle powder.[8]

-

To analyze the synthesized material, the following techniques are commonly employed:

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the synthesized powder. The resulting diffraction pattern can be compared with standard patterns to identify the specific polymorph of FeOOH (e.g., goethite, akaganeite) that has been formed.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the nanoparticles, providing critical information about their morphology (e.g., spherical, acicular), size distribution, and degree of aggregation.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying the chemical bonds present in the material, confirming the presence of O-H and Fe-O bonds characteristic of this compound.[9]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the precipitation method described above.

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its complexes are significant in several research and therapeutic areas:

-

Anemia Treatment: Polynuclear this compound complexed with carbohydrates like sucrose (B13894) or polymaltose is used in parenteral iron supplements to treat iron-deficiency anemia.[6][7] The controlled synthesis of these complexes is critical to ensure a specific molecular weight range for safety and efficacy.[7]

-

Phosphate (B84403) Binding: Iron(III) oxide-hydroxide is utilized in aquarium water treatments as an effective phosphate binder.[1][2]

-

Nanoparticle Research: this compound nanoparticles have been investigated for their potential as adsorbents for removing heavy metals, such as lead, from aquatic environments.[1][2]

-

Pigments and Cosmetics: As yellow iron oxide (Pigment Yellow 42), it is approved by the FDA for use in cosmetics and some tattoo inks.[1][2]

References

- 1. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 2. Iron III Hydroxide Formula: Definition, Structure, Properties [pw.live]

- 3. This compound | FeH3O3 | CID 73964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. US20080176941A1 - Process For the Preparation of Polynuclear this compound-Saccaride Complexes - Google Patents [patents.google.com]

- 7. US8053470B2 - Process for the preparation of polynuclear this compound-saccaride complexes - Google Patents [patents.google.com]

- 8. Controlled synthesis of iron oxyhydroxide (FeOOH) nanoparticles using secretory compounds from Chlorella vulgaris microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

physicochemical properties of ferric hydroxide

An In-depth Technical Guide to the Physicochemical Properties of Ferric Hydroxide (B78521)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferric hydroxide, with the chemical formula Fe(OH)₃, is an inorganic compound of significant interest across various scientific and industrial domains, including water purification, pigment manufacturing, and pharmaceuticals.[1][2] Its utility is largely dictated by its distinct physicochemical properties, such as high surface area, polymorphism, and pH-dependent surface charge. This document provides a comprehensive technical overview of these core properties, details the experimental methodologies used for their characterization, and presents this information in a structured format for researchers and drug development professionals.

Chemical Structure and Polymorphism

This compound is more accurately described as a family of compounds, often existing as iron(III) oxide-hydroxides or hydrated iron oxides.[3][4] While commonly represented as Fe(OH)₃, it is typically found in an amorphous state known as ferrihydrite or as one of several crystalline polymorphs.[5] These polymorphs are structurally different minerals with the general formula FeO(OH) and are denoted by Greek letters.[3][4]

The most common polymorphs include:

-

Goethite (α-FeO(OH)): The most thermodynamically stable form, often used as a pigment.[3]

-

Akaganeite (β-FeO(OH)): Typically forms in chloride-rich environments.[4]

-

Lepidocrocite (γ-FeO(OH))

-

Feroxyhyte (δ-FeO(OH))

The specific polymorph obtained during synthesis is highly dependent on the preparation conditions, such as pH, temperature, and the presence of other ions. Hydrolysis of ferric solutions initially forms mononuclear and dinuclear species, which then polymerize into larger polynuclear species that eventually precipitate as either amorphous Fe(OH)₃ or crystalline compounds.[4] Anhydrous this compound, Fe(OH)₃, is extremely rare in nature, occurring as the mineral bernalite.[3][4]

Core Physicochemical Properties

The key are summarized below. These properties can vary depending on the degree of hydration, particle size and shape, and crystal structure.[3][4]

Data Summary

A compilation of quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Fe(OH)₃ or FeO(OH)·nH₂O | [3][4] |

| Molecular Weight | 106.87 g/mol | [4] |

| Appearance | Reddish-brown amorphous powder; vivid dark orange crystals.[1][4][6] | [1][4][6] |

| Density | ~4.25 g/cm³ | [2][3][4] |

| Melting Point | 135 °C (Decomposes) | [2][4] |

| Solubility in Water | Insoluble | [2][3][4][6] |

| Solubility Product (Ksp) | 2.79 x 10⁻³⁹ | [3] |

| Isoelectric Point (IEP) | pH 6.5 - 8.0 (Varies significantly with conditions) | [5][7][8] |

| Porosity (Granular Form) | 72 - 77% | [9] |

Key Property Details

-

Solubility: this compound is practically insoluble in water at neutral pH.[3][4] Its solubility is highly pH-dependent, increasing in acidic conditions.[6] The extremely low solubility product (Ksp) underscores its tendency to precipitate from aqueous solutions of Fe³⁺ ions upon addition of a base.[3]

-

Surface Charge and Isoelectric Point (IEP): The surface of this compound particles contains hydroxyl groups (>Fe-OH) that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This imparts a pH-dependent surface charge. The isoelectric point (IEP) is the pH at which the net surface charge is zero.[7][8] Below the IEP, the surface is positively charged, while above the IEP, it is negatively charged. This property is fundamental to its use as a coagulant and adsorbent, as it can bind to negatively charged particles (like many contaminants) in water.[5][10] The reported IEP for this compound varies, with values commonly cited in the range of pH 6.5 to 8.0.[5][7]

-

Surface Area and Porosity: this compound can be prepared with a high specific surface area and significant porosity, especially in its amorphous or nano-particulate forms.[1][11] These characteristics provide a large number of active sites for the adsorption of various substances, making it an effective material for removing contaminants like heavy metals, arsenic, and phosphates from water.[1]

-

Thermal Stability: this compound is thermally unstable. Upon heating, it undergoes dehydroxylation (loss of water) and transforms into more stable iron oxides.[4][12] The process typically begins with the loss of adsorbed and structural water, followed by recrystallization into hematite (B75146) (α-Fe₂O₃) at higher temperatures.[4][13] Thermogravimetric analysis shows a significant mass loss corresponding to this transformation, often starting around 300 °C.[14]

Mandatory Visualizations

Formation and Aging Pathway

The formation of this compound from aqueous Fe³⁺ ions is a multi-step process involving hydrolysis, polymerization, and subsequent aging into more stable crystalline forms.

Caption: Hydrolysis and polymerization pathway of Fe³⁺ to form this compound.

Experimental Characterization Workflow

A typical experimental workflow for the synthesis and physicochemical characterization of this compound involves several key steps and analytical techniques.

Caption: Standard workflow for this compound synthesis and characterization.

pH-Dependent Surface Charge

The surface chemistry of this compound is dominated by hydroxyl groups, leading to a variable surface charge that is critical for its application in adsorption and drug delivery.

Caption: Relationship between pH and the surface charge of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound.

Synthesis by Co-Precipitation

This method is widely used to produce amorphous this compound.[4][15]

-

Preparation of Solutions: Prepare an aqueous solution of a ferric salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O). Prepare a separate aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[15]

-

Precipitation: While vigorously stirring the ferric salt solution at a controlled temperature (e.g., 15-40 °C), slowly add the alkaline solution dropwise.[15][16]

-

pH Control: Monitor the pH of the mixture continuously. Continue adding the base until the pH reaches a target endpoint, typically between 6.0 and 8.5, where this compound precipitates as a reddish-brown gelatinous solid.[4][15][16]

-

Aging (Optional): The precipitate can be aged in the mother liquor for a specified time to influence particle size and crystallinity.

-

Isolation and Washing: Separate the precipitate from the solution via filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove residual ions (e.g., chloride).[15]

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-105 °C) to obtain the final powder.[9]

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the synthesized material.[17]

-

Sample Preparation: The dried this compound powder is finely ground using an agate mortar to ensure random orientation of crystallites.

-

Analysis: The powdered sample is mounted on a sample holder. The analysis is performed using a diffractometer with a specific X-ray source (e.g., Cu Kα). Data is collected over a 2θ range, for example, from 5° to 60°, with a defined step size and scan speed.[17]

-

Data Interpretation: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the peaks are compared with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present (e.g., goethite, hematite) or to confirm an amorphous structure (indicated by broad humps rather than sharp peaks).[17][18]

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition behavior.[14][19]

-

Sample Preparation: A small, accurately weighed amount of the dried this compound powder is placed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis: The crucible is placed in the TGA furnace. The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).[17]

-

Data Interpretation: The instrument records the sample's mass as a function of temperature. The resulting TGA curve shows distinct mass loss steps. For this compound, a primary mass loss is observed corresponding to dehydroxylation (2Fe(OH)₃ → Fe₂O₃ + 3H₂O), allowing for the determination of decomposition temperatures and water content.[14][20]

Determination of Isoelectric Point (IEP)

The IEP is typically determined by measuring the zeta potential of a suspension as a function of pH.[7]

-

Sample Preparation: Prepare a dilute suspension of this compound in deionized water or a background electrolyte solution (e.g., 0.01 M KNO₃).

-

Titration and Measurement: Divide the suspension into several aliquots. Adjust the pH of each aliquot to a different value across a wide range (e.g., pH 2 to 12) using dilute acid (e.g., HCl) or base (e.g., NaOH).

-

Analysis: Measure the zeta potential of the particles in each pH-adjusted suspension using a zeta potential analyzer (e.g., via electrophoretic light scattering).

-

Data Interpretation: Plot the measured zeta potential values against their corresponding pH values. The pH at which the curve intersects the zero zeta potential line is the isoelectric point (IEP).[7]

Determination of Solubility Product (Ksp)

This protocol aims to quantify the very low solubility of this compound.[21][22]

-

Equilibration: Add synthesized this compound to a series of solutions with varying initial pH values. Seal the containers and agitate them for an extended period (days to weeks) to ensure equilibrium is reached between the solid and the solution.

-

Separation: Carefully separate the solid phase from the supernatant by centrifugation and/or ultrafiltration to remove all particulate and colloidal matter.

-

Analysis of Supernatant:

-

Measure the final equilibrium pH of the supernatant to calculate the hydroxide ion concentration ([OH⁻]).

-

Determine the total concentration of dissolved iron ([Fe³⁺]) in the supernatant using a highly sensitive analytical technique such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21]

-

-

Calculation: Use the measured equilibrium concentrations of Fe³⁺ and OH⁻ to calculate the solubility product: Ksp = [Fe³⁺][OH⁻]³.

Relevance and Applications in Drug Development

The unique properties of this compound make it a material of interest for pharmaceutical applications.[1]

-

Phosphate (B84403) Binding: In medicine, certain forms of ferric oxyhydroxide are used as phosphate binders for patients with chronic kidney disease to control hyperphosphatemia.

-

Drug Delivery: The high surface area and tunable surface charge of this compound nanoparticles make them potential carriers for drug delivery.[23][24] Drugs can be adsorbed onto the surface or intercalated within layered structures.[24][25] The pH-dependent solubility offers a potential mechanism for controlled release in specific physiological environments (e.g., the acidic environment of a tumor or endosome).

-

Adsorbent/Excipient: Due to its high adsorption capacity, it can be used to improve the stability of formulations or to act as an adsorbent for impurities.[1] Iron-based layered double hydroxides (LDHs) have been investigated for their biocompatibility and potential as biomaterials for local drug delivery.[24]

References

- 1. bluegrasschemical.com [bluegrasschemical.com]

- 2. Iron III Hydroxide Formula: Definition, Structure, Properties [pw.live]

- 3. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 4. Iron III Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Iron hydroxide | 1309-33-7 [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Performance of granular this compound process for removal of humic acid substances from aqueous solution based on experimental design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. northridgepumps.com [northridgepumps.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermogravimetric Analysis of the Reduction of Iron Ore with Hydroxyl Content | Scientific.Net [scientific.net]

- 15. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]

- 16. US20080176941A1 - Process For the Preparation of Polynuclear this compound-Saccaride Complexes - Google Patents [patents.google.com]

- 17. Transformation of Waste Glasses in Hydroxide Solution [mdpi.com]

- 18. arxiv.org [arxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Layered Double Hydroxide-Based Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. mdpi.com [mdpi.com]

Determining the Point of Zero Charge of Ferric Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the point of zero charge (PZC) of ferric hydroxide (B78521). The PZC is a critical physicochemical parameter that governs the surface charge of ferric hydroxide particles in aqueous solutions, profoundly influencing their interaction with ions, molecules, and biological entities. An accurate determination of the PZC is paramount in various fields, including materials science, environmental science, and pharmaceutical drug development, where this compound-based materials are utilized for applications such as drug delivery, adsorption, and catalysis.

Introduction to the Point of Zero Charge (PZC)

The surface of this compound in an aqueous medium is typically covered with hydroxyl groups (Fe-OH). These surface functional groups can undergo protonation and deprotonation reactions depending on the pH of the surrounding solution:

-

At low pH (acidic conditions): The surface hydroxyl groups tend to accept protons, resulting in a net positive surface charge (Fe-OH + H⁺ ⇌ Fe-OH₂⁺).

-

At high pH (alkaline conditions): The surface hydroxyl groups tend to donate protons, leading to a net negative surface charge (Fe-OH ⇌ Fe-O⁻ + H⁺).

The point of zero charge (PZC) is defined as the pH at which the net surface charge of the this compound is zero. At the PZC, the density of positive and negative surface charges is equal. It is important to distinguish the PZC from the isoelectric point (IEP), which is the pH at which the electrokinetic potential (zeta potential) is zero. In the absence of specific ion adsorption, the PZC and IEP are generally considered to be equivalent.[1][2]

The PZC of this compound is not a single, fixed value but can vary significantly depending on several factors, including:

-

Crystallographic form: Amorphous this compound, goethite (α-FeOOH), and ferrihydrite are common forms, each exhibiting different PZC values.[1][3]

-

Synthesis method: The preparation method can influence the particle size, surface area, and purity, all of which can affect the PZC.

-

Presence of impurities: Adsorption of ions or the presence of other mineral phases can alter the surface charge characteristics.[4]

-

Temperature and ionic strength of the electrolyte solution.

Experimental Methods for PZC Determination

Several experimental techniques are commonly employed to determine the PZC of this compound. The choice of method often depends on the specific nature of the sample and the available instrumentation. The most widely used methods are:

-

Potentiometric Titration

-

Salt Addition Method (or Powder Addition Method)

-

Mass Titration

-

Electrokinetic Methods (Isoelectric Point Determination)

This guide will provide detailed experimental protocols for each of these key methods.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the PZC of metal oxides.[1] The principle involves titrating a suspension of this compound with a strong acid or base at different ionic strengths of an indifferent electrolyte (e.g., NaCl, KNO₃, or NaClO₄). The PZC is identified as the common intersection point (CIP) of the titration curves, also known as the point of zero salt effect (PZSE).[1]

Experimental Protocol

-

Preparation of this compound Suspension:

-

Prepare a stock suspension of the this compound sample in deionized water. The concentration of the solid can range from 1 to 10 g/L, depending on the surface area of the material.

-

Degas the suspension and the electrolyte solutions by bubbling with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved CO₂, which can interfere with the titration.

-

-

Titration Setup:

-

Use a thermostated reaction vessel to maintain a constant temperature (e.g., 25 °C).

-

Employ a calibrated pH electrode and a burette for the addition of the titrant.

-

Continuously stir the suspension to ensure homogeneity.

-

Maintain an inert atmosphere over the suspension throughout the experiment.

-

-

Titration Procedure:

-

Prepare a series of this compound suspensions in electrolyte solutions of at least three different concentrations (e.g., 0.001 M, 0.01 M, and 0.1 M NaClO₄).[1]

-

For each suspension, perform a titration with a standardized strong acid (e.g., 0.1 M HClO₄) or a strong base (e.g., 0.1 M NaOH).

-

Start the titration from a pH value well above or below the expected PZC and titrate across a wide pH range (e.g., from pH 11 to 3).

-

Record the pH of the suspension after each incremental addition of the titrant, allowing the system to equilibrate.

-

Perform a blank titration for each electrolyte concentration without the this compound sample.

-

-

Data Analysis:

-

Subtract the blank titration curve from the sample titration curve for each electrolyte concentration to determine the amount of H⁺ or OH⁻ adsorbed by the this compound surface.

-

Plot the surface charge density (σ₀) as a function of pH for each ionic strength.

-

The PZC is the pH at which the curves for the different ionic strengths intersect.[1]

-

Logical Workflow for Potentiometric Titration

Caption: Workflow for PZC determination by potentiometric titration.

Salt Addition Method (Powder Addition Method)

The salt addition method is a simpler and faster technique for estimating the PZC. The principle is based on the phenomenon that when a solid is added to an electrolyte solution, the pH of the solution will shift towards the PZC of the solid. If the initial pH (pHi) is below the PZC, the surface will adsorb H⁺ ions, causing the final pH (pHf) to increase. Conversely, if the pHi is above the PZC, the surface will release H⁺ ions, causing the pHf to decrease. The PZC is the pH at which there is no change in pH upon addition of the solid (pHi = pHf).

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a series of solutions of a background electrolyte (e.g., 0.01 M, 0.05 M, or 0.1 M NaCl or NaNO₃) in separate flasks.

-

Adjust the initial pH of these solutions to cover a wide range (e.g., from pH 3 to 11) using a strong acid (e.g., HCl or HNO₃) and a strong base (e.g., NaOH). Record these initial pH values (pHi).

-

-

Sample Addition and Equilibration:

-

Add a known amount of the this compound powder to each flask (e.g., 0.1 g in 50 mL of solution). The solid-to-solution ratio should be kept constant for all samples.

-

Seal the flasks to prevent contamination from atmospheric CO₂.

-

Agitate the suspensions for a sufficient time to reach equilibrium (typically 24 hours) at a constant temperature.

-

-

pH Measurement:

-

After equilibration, measure the final pH (pHf) of each suspension.

-

-

Data Analysis:

-

Calculate the change in pH (ΔpH = pHf - pHi) for each sample.

-

Plot ΔpH versus pHi.

-

The PZC is the pHi at which ΔpH = 0.[5]

-

Logical Workflow for the Salt Addition Method

Caption: Workflow for PZC determination by the salt addition method.

Mass Titration

Mass titration is another method for determining the PZC. In this technique, increasing amounts of the this compound solid are added to a solution of a fixed initial pH and ionic strength. The pH of the suspension is monitored after each addition. The pH will drift and eventually stabilize at the PZC of the solid.

Experimental Protocol

-

Preparation of Solution:

-

Prepare a solution of a background electrolyte (e.g., 0.01 M NaCl) at a fixed volume. The initial pH of the solution can be set to a value away from the expected PZC.

-

-

Titration Procedure:

-

Place the electrolyte solution in a thermostated vessel with continuous stirring.

-

Incrementally add pre-weighed portions of the this compound powder to the solution.

-

After each addition, allow the system to equilibrate and record the stable pH value.

-

Continue adding the solid until the pH reaches a constant value.

-

-

Data Analysis:

-

Plot the equilibrium pH as a function of the mass of the added this compound.

-

The plateau in the curve corresponds to the PZC of the this compound.[6]

-

Logical Workflow for Mass Titration

Caption: Workflow for PZC determination by mass titration.

Electrokinetic Methods (Isoelectric Point Determination)

Electrokinetic methods measure the isoelectric point (IEP), which is the pH at which the zeta potential of the particles is zero. As mentioned earlier, in the absence of specific ion adsorption, the IEP is equal to the PZC. The most common electrokinetic method is electrophoresis.

Experimental Protocol

-

Preparation of Suspensions:

-

Prepare a series of dilute suspensions of this compound in an electrolyte solution (e.g., 0.001 M KCl) at various pH values covering a wide range.

-

Allow the suspensions to equilibrate.

-

-

Zeta Potential Measurement:

-

Measure the electrophoretic mobility of the this compound particles in each suspension using a zeta potential analyzer.

-

The instrument applies an electric field and measures the velocity of the particles.

-

The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski or Huckel equations, depending on the particle size and ionic strength.

-

-

Data Analysis:

-

Plot the zeta potential as a function of pH.

-

The IEP is the pH at which the zeta potential is zero.

-

Signaling Pathway for Electrophoretic Mobility and Zeta Potential

Caption: Relationship between pH, surface charge, and zeta potential.

Quantitative Data Summary

The PZC of this compound can vary widely depending on its form and the experimental conditions. The following tables summarize some reported PZC values for different forms of this compound determined by various methods.

Table 1: Point of Zero Charge (PZC) of Amorphous this compound

| PZC (pH) | Method | Electrolyte | Temperature (°C) | Reference |

| 5.0 | Salt Addition | - | - | [5] |

| 7.45 | Potentiometric Titration | - | - | [2] |

Table 2: Point of Zero Charge (PZC) of Goethite (α-FeOOH)

| PZC (pH) | Method | Electrolyte | Temperature (°C) | Reference |

| 7.5 ± 0.1 | Mass Titration | NaClO₄ | 25 ± 1 | [1] |

| 7.46 ± 0.09 | Potentiometric Titration | NaClO₄ | 25 ± 1 | [1] |

| 7.20 ± 0.08 | Powder Addition | NaClO₄ | 25 ± 1 | [1] |

| 7.4 - 8.2 | Potentiometric Titration / Ion Adsorption | NaCl | - | [7] |

| 8.1 - 8.2 | Electroacoustic Mobility | NaCl | - | [7] |

| 10.9 ± 0.05 | Salt Addition | NaNO₃ | - | [8] |

| 9.0 - 9.4 | Ion Adsorption | - | - | [8] |

Table 3: Point of Zero Charge (PZC) of Ferrihydrite

| PZC (pH) | Method | Electrolyte | Temperature (°C) | Reference |

| 7-9 | - | - | - | [4] |

Conclusion

The determination of the point of zero charge of this compound is essential for understanding and predicting its surface behavior in various applications. This guide has provided an in-depth overview of the primary experimental methods: potentiometric titration, salt addition, mass titration, and electrokinetic methods. Each method has its advantages and limitations, and the choice of technique should be based on the specific research objectives and available resources. For a comprehensive and accurate determination of the PZC, it is often recommended to use multiple complementary methods.[1] The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related materials.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scilit.com [scilit.com]

- 4. The point of zero charge of natural and synthetic ferrihydrites and its relation to adsorbed silicate | Clay Minerals | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. scispace.com [scispace.com]

- 8. Determination of point of zero charge of natural organic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Surface Charge Characteristics of Ferric Hydroxide Colloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface charge characteristics of ferric hydroxide (B78521) colloids, a critical parameter influencing their stability, interaction with biological systems, and overall performance in various applications, including drug delivery. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and characterization of iron-based nanomaterials.

Introduction to Ferric Hydroxide Colloids and Surface Charge

This compound colloids are suspensions of nanosized particles of hydrated iron(III) oxide in a liquid medium. The behavior of these colloids is largely governed by the electrical charge present at the particle-liquid interface. This surface charge creates an electrical double layer, a key factor in determining the stability of the colloidal system. When ferric chloride is added to hot water, hydrolysis occurs, leading to the formation of this compound (Fe(OH)₃) colloids.[1][2][3] These colloids typically acquire a positive charge due to the preferential adsorption of Fe³⁺ ions onto the surface of the particles.[1][4][5][6] This positive charge leads to electrostatic repulsion between the particles, preventing their aggregation and ensuring the stability of the sol.[7]

The surface charge of this compound colloids is not fixed; it is highly dependent on the pH of the surrounding medium.[8][9] This pH-dependent charge characteristic is fundamental to understanding and controlling the behavior of these colloids in various environments.

The Electric Double Layer and Colloidal Stability

The surface charge on a this compound particle attracts counter-ions from the surrounding solution, forming a layer of oppositely charged ions. This structure is known as the electric double layer and consists of two main parts:

-

The Stern Layer: A layer of ions strongly bound to the particle surface.[10]

-

The Diffuse Layer: A more dispersed outer layer of loosely associated ions.[10]

The electrical potential at the boundary of this double layer, known as the "slipping plane," is the zeta potential (ζ) . The magnitude of the zeta potential is a key indicator of the stability of the colloidal dispersion.[11]

-

High Zeta Potential (typically > |30| mV): Indicates strong electrostatic repulsion between particles, leading to a stable, dispersed colloid.[12]

-

Low Zeta Potential (approaching zero): Suggests weak repulsion, making the particles prone to aggregation and flocculation.[11]

The following diagram illustrates the structure of the electric double layer.

Point of Zero Charge (PZC) and Isoelectric Point (IEP)

A critical parameter for understanding the surface charge of this compound colloids is the Point of Zero Charge (PZC) . The PZC is the pH at which the net surface charge of the colloid is zero.[13][14] At pH values below the PZC, the surface of the this compound particles is predominantly positively charged. Conversely, at pH values above the PZC, the surface becomes negatively charged.

The Isoelectric Point (IEP) is the pH at which the zeta potential is zero.[8] In the absence of specific ion adsorption, the PZC and IEP are generally considered to be the same. However, if there is specific adsorption of ions from the solution, these two points may differ.

The PZC of synthetic iron oxides typically falls in the range of pH 7 to 9.[15][16] However, for amorphous this compound, the PZC can be lower, with some studies reporting values around pH 5 to 7.[8][17] The exact value can be influenced by factors such as crystallinity, purity, and the presence of adsorbed species.[15] For instance, the PZC of natural goethite has been found to be as low as pH 3.[15][16]

Quantitative Data on Surface Charge Characteristics

The following tables summarize quantitative data on the surface charge characteristics of this compound and related iron oxide colloids from various studies.

Table 1: Zeta Potential of Iron(III) Hydroxide Colloids

| pH | Zeta Potential (mV) | Ionic Strength | Temperature (°C) | Reference |

| Acidic | +30 | Not Specified | Not Specified | [18] |

| 2 | +32.5 | Not Specified | 25 | [9] |

| 4 | Not Specified | Not Specified | 25 | [9] |

| 6 | Approaching 0 | Not Specified | 25 | [9] |

| 8 | -19.4 | Not Specified | 25 | [9] |

| Formulation pH | 0 | Not Specified | Not Specified | [19] |

Table 2: Point of Zero Charge (PZC) of this compound and Related Iron Oxides

| Material | PZC (pH) | Method | Reference |

| Amorphous this compound | 5.0 | Salt Addition | [17] |

| Iron Oxide | 6.0 - 7.0 | Zeta Potential Measurement | [9] |

| Iron Hydroxide | 7.45 | Potentiometric Titration | [20] |

| Synthetic Ferrihydrite | 7.0 - 9.0 | General Literature | [15][16] |

| Goethite | ~8.5 | General Literature | [21] |

| Natural Goethite | ~3.0 | Electrophoretic Mobility | [15][16] |

Experimental Protocols for Characterization

Accurate characterization of the surface charge of this compound colloids is essential. The following sections detail the methodologies for key experiments.

Synthesis of this compound Colloids

A common method for preparing this compound sol is through the hydrolysis of ferric chloride in boiling water.[3][7][22]

Protocol:

-

Prepare a 2% solution of ferric chloride (FeCl₃) by dissolving 2 g of pure FeCl₃ in 100 mL of distilled water.[3]

-

Take 100 mL of distilled water in a clean conical flask and heat it to boiling.[3]

-

Add the ferric chloride solution dropwise to the boiling water while continuously stirring.[3]

-

Continue heating until a deep reddish-brown sol is formed, which indicates the formation of this compound colloids.[3]

-

The resulting hydrochloric acid from the hydrolysis can be removed by dialysis to improve the stability of the sol.[7]

The following diagram illustrates the workflow for the synthesis of this compound colloids.

Determination of Zeta Potential

Zeta potential is measured by observing the electrophoretic mobility of the colloidal particles in an applied electric field, typically using a Dynamic Light Scattering (DLS) instrument.[10][11]

Protocol:

-

Sample Preparation: Disperse the this compound colloids in an appropriate aqueous medium (e.g., deionized water or a buffer of known ionic strength).[23][24] The pH of the sample should be measured and recorded.[23]

-

Instrument Setup:

-

Select the appropriate measurement cell (e.g., a disposable capillary cell).

-

Enter the physical and chemical properties of the dispersant (viscosity, dielectric constant, and refractive index) and the nanoparticles (refractive index and absorption) into the instrument software.[24]

-

-

Measurement:

-

Inject the sample into the measurement cell, ensuring no air bubbles are present.[11]

-

Equilibrate the sample to the desired measurement temperature.[23]

-

Apply the electric field and measure the electrophoretic mobility of the particles. The instrument software will then calculate the zeta potential using the Henry equation.[10]

-

-

Data Analysis: Report the mean zeta potential and standard deviation from multiple runs.[23] It is crucial to report the measurement temperature, pH, sample concentration, and the composition of the dispersion medium.[23]

Determination of the Point of Zero Charge (PZC) by Potentiometric Mass Titration

Potentiometric mass titration is a method to determine the PZC by adding successive amounts of the solid colloid to an electrolyte solution and measuring the resulting pH.[25][26]

Protocol:

-

Preparation: Prepare an aqueous electrolyte solution (e.g., 0.1 M KNO₃) of a known initial pH.[13] To cover a pH range, two experiments can be performed, one with a low initial pH and one with a high initial pH.[25]

-

Titration:

-

Place a known volume of the electrolyte solution in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Add a pre-weighed amount of the this compound powder to the solution.

-

Allow the system to equilibrate while stirring and record the stable pH value.

-

Continue adding successive portions of the this compound powder and recording the pH after each addition until the pH reaches a constant value.[26]

-

-

Data Analysis: The constant pH value reached at high solid concentrations corresponds to the PZC of the pure this compound.[25][26]

The logical relationship between pH, surface charge, zeta potential, and colloidal stability is depicted in the following diagram.

Morphological Characterization by Microscopy

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the size, shape, and surface morphology of this compound nanoparticles.[27]

General Workflow:

-

Sample Preparation:

-

TEM: A dilute suspension of the nanoparticles is deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.

-

AFM: A drop of the nanoparticle suspension is placed on a clean, flat substrate (e.g., mica) and dried.

-

-

Imaging:

-

TEM: The prepared grid is placed in the TEM, and an electron beam is transmitted through the sample to create an image.

-

AFM: A sharp tip on a cantilever scans the surface of the sample, and the deflection of the cantilever is used to create a three-dimensional topographic image.

-

-

Image Analysis: The obtained images are analyzed to determine the size distribution, shape, and surface features of the nanoparticles.

Conclusion

The surface charge characteristics of this compound colloids are of paramount importance in determining their behavior and applicability. A thorough understanding of the electric double layer, zeta potential, and the influence of pH, as quantified by the point of zero charge, is essential for the successful design and implementation of these nanomaterials in fields such as drug delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these critical surface properties.

References

- 1. quora.com [quora.com]

- 2. Why is `Fe(OH)_(3)` colloid positively charged when prepared by adding `FeCl_(3)` to hot water ? [allen.in]

- 3. Preparation of this compound Sol: Steps & Uses Explained [vedantu.com]

- 4. How do colloids acquire a charge? Why is this compound/aluminium hydroxide sol prepared in the experiment, positively charged while arsenious sulphide sol is negatively charged? [allen.in]

- 5. Why is this compound colloid positively charged class 12 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. learncbse.in [learncbse.in]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]

- 12. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The point of zero charge of natural and synthetic ferrihydrites and its relation to adsorbed silicate | Clay Minerals | Cambridge Core [cambridge.org]

- 16. [PDF] The point of zero charge of natural and synthetic ferrihydrites and its relation to adsorbed silicate | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.univer.kharkov.ua [chemistry.univer.kharkov.ua]

- 23. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. Comparing AFM, SEM and TEM [afmworkshop.com]

A Technical Guide to the Physicochemical Properties of Crystalline vs. Amorphous Ferric Hydroxide for Pharmaceutical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct properties of crystalline and amorphous ferric hydroxide (B78521), offering critical insights for researchers, scientists, and professionals involved in drug development. Understanding the differences between these two forms is paramount for optimizing formulation strategies, enhancing bioavailability, and ensuring the stability and efficacy of pharmaceutical products.

Introduction: The Significance of Solid-State Form in Ferric Hydroxide

This compound, an inorganic compound composed of iron, oxygen, and hydrogen, exists in two primary solid-state forms: crystalline and amorphous. The arrangement of atoms at the molecular level—highly ordered in a repeating lattice for crystalline forms and disordered for the amorphous state—profoundly dictates the material's physicochemical properties. These properties, in turn, influence its behavior in pharmaceutical formulations and biological systems.

Amorphous this compound, often referred to as ferrihydrite, is a thermodynamically unstable, poorly ordered material.[1] In contrast, crystalline this compound encompasses several polymorphs, including goethite (α-FeO(OH)), akaganeite (β-FeO(OH)), and lepidocrocite (γ-FeO(OH)).[2][3] The transition from the amorphous to the more stable crystalline state is a critical consideration in formulation development, as it can impact solubility, dissolution rate, and ultimately, bioavailability.[1]

Comparative Analysis of Physicochemical Properties

The choice between crystalline and amorphous this compound in a drug formulation is guided by their distinct physicochemical characteristics. The following sections and tables provide a detailed comparison of these properties.

Structural and Morphological Differences

The most fundamental difference between crystalline and amorphous this compound lies in their atomic arrangement. Crystalline forms exhibit a long-range, ordered structure, which can be characterized by sharp peaks in an X-ray diffraction (XRD) pattern.[4] Amorphous this compound, lacking this long-range order, produces a broad halo in an XRD pattern, indicative of its disordered nature.[4] This structural difference also influences particle morphology, with crystalline forms often presenting as well-defined geometric shapes, while amorphous forms are typically composed of aggregates of smaller, irregular particles.

Quantitative Data Summary

The following table summarizes the key quantitative differences between crystalline and amorphous this compound based on available scientific literature. It is important to note that specific values can vary depending on the synthesis method, particle size, and degree of hydration.

| Property | Crystalline this compound (e.g., Goethite) | Amorphous this compound (Ferrihydrite) | Key Observations and Implications |

| Appearance | Yellow to dark-brown or black crystals[3][5] | Reddish-brown to dark brown amorphous powder[5][6] | Visual appearance can be similar; analytical techniques are necessary for definitive identification. |

| **Density (g/cm³) ** | ~4.25[5] | Varies, but generally in a similar range to crystalline forms. | Density is not a primary differentiating factor for most pharmaceutical applications. |

| Specific Surface Area (m²/g) | Generally lower | Significantly higher, can be up to 700 m²/g[1] | The higher surface area of the amorphous form leads to greater interaction with surrounding media, impacting dissolution and reactivity. |

| Solubility | Lower[7] | Higher[8] | The higher thermodynamic energy state of the amorphous form results in increased solubility, which is often desirable for enhanced bioavailability. |

| Dissolution Rate | Slower[8] | Faster[8][9] | A faster dissolution rate for the amorphous form can lead to more rapid absorption in vivo. |

| Bioavailability | Lower | Generally higher | The increased solubility and faster dissolution of the amorphous form typically translate to improved bioavailability. |

| Isoelectric Point (IEP) | ~pH 7.5 - 9.4[10][11] | ~pH 7.45 - 7.8 | The IEP is crucial for understanding surface charge characteristics and interactions with other formulation components and biological membranes. |

| Zeta Potential | Positive at pH < IEP, Negative at pH > IEP[12] | Positive at pH < IEP, Negative at pH > IEP[12] | Zeta potential influences the stability of suspensions and the tendency for particle aggregation. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize and differentiate between crystalline and amorphous this compound.

Synthesis of this compound

3.1.1. Synthesis of Amorphous this compound (Ferrihydrite)

-

Objective: To precipitate this compound in its amorphous state.

-

Methodology:

-

Prepare a solution of an iron(III) salt, such as ferric chloride (FeCl₃), in deionized water.[13]

-

Rapidly add a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the iron(III) salt solution while stirring vigorously.[13][14]

-

The rapid increase in pH will cause the formation of a reddish-brown precipitate of amorphous this compound.[5]

-

The precipitate can be collected by centrifugation or filtration and washed with deionized water to remove residual salts.

-

The resulting solid is typically dried at a low temperature (e.g., under vacuum at room temperature) to prevent crystallization.

-

3.1.2. Synthesis of Crystalline this compound (e.g., Goethite)

-

Objective: To synthesize a crystalline polymorph of this compound.

-

Methodology:

-

Begin with a solution of an iron(III) salt as in the synthesis of the amorphous form.

-

Slowly add a base to the iron(III) solution, or age a suspension of amorphous this compound at an elevated temperature (e.g., 60-80 °C) for an extended period (hours to days).[1]

-

The slower precipitation or aging process allows for the ordered arrangement of atoms into a crystalline lattice.

-

The specific crystalline phase formed (e.g., goethite, hematite) can be influenced by factors such as pH, temperature, and the presence of other ions.[1]

-

Collect, wash, and dry the crystalline precipitate as described for the amorphous form.

-

Characterization Techniques

3.2.1. X-Ray Diffraction (XRD)

-

Objective: To determine the degree of crystallinity of a this compound sample.

-

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is gently packed into a sample holder.

-

Data Acquisition: The sample is placed in an X-ray diffractometer. A beam of X-rays is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: Crystalline materials will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, corresponding to the regular spacing of atoms in the crystal lattice.[4] Amorphous materials will produce a broad, diffuse halo with no distinct peaks.[4]

-

3.2.2. Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphology and particle size of this compound.

-

Methodology:

-

Sample Preparation: A very dilute suspension of the this compound is prepared in a suitable solvent (e.g., ethanol). A drop of this suspension is placed on a TEM grid (a small copper grid coated with a thin carbon film) and allowed to dry.

-

Imaging: The TEM grid is placed in the electron microscope. A high-energy electron beam is passed through the sample, and the transmitted electrons are used to form an image.

-

Data Analysis: TEM images can reveal the shape, size, and aggregation state of the this compound particles. Crystalline materials may show distinct crystal habits (e.g., needle-like for akaganeite), while amorphous materials will appear as irregular aggregates.

-

3.2.3. Dissolution Studies

-

Objective: To compare the dissolution rates of crystalline and amorphous this compound.

-

Methodology:

-

Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used.

-

Dissolution Medium: A physiologically relevant medium is chosen, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

-

Procedure: A known amount of the this compound sample is added to the dissolution vessel containing the pre-warmed and de-aerated dissolution medium. The paddle is rotated at a constant speed (e.g., 50 rpm).

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

-

Analysis: The concentration of dissolved iron in the filtered samples is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

-

Data Analysis: The cumulative amount of dissolved iron is plotted against time to generate a dissolution profile. The dissolution rate can be calculated from the initial slope of this curve.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between the properties of crystalline and amorphous this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between structure, properties, and performance.

Implications for Drug Development

The choice between amorphous and crystalline this compound has significant consequences for drug development:

-

Bioavailability Enhancement: For oral iron supplements, the higher solubility and faster dissolution of amorphous this compound can lead to improved iron absorption and, therefore, better therapeutic outcomes.[15]

-

Formulation Stability: The inherent thermodynamic instability of the amorphous form presents a challenge.[16] Over time and under certain storage conditions (e.g., high humidity and temperature), amorphous this compound can convert to a more stable, less soluble crystalline form. This conversion can negatively impact the product's shelf life and performance.

-

Drug Delivery Systems: In the context of drug delivery, particularly with layered double hydroxides (LDHs), the crystalline structure is often preferred for its ability to controllably intercalate and release drug molecules.[17][18] The stability of the crystalline lattice is advantageous in these applications.

-

Manufacturing Processes: Manufacturing processes such as milling, granulation, and drying can introduce energy into the system, potentially inducing changes in the solid-state form of this compound.[16] Careful control of these processes is necessary to maintain the desired form.

Conclusion

The solid-state form of this compound is a critical attribute that significantly influences its physicochemical properties and, by extension, its performance in pharmaceutical applications. Amorphous this compound generally offers the advantages of higher solubility and bioavailability, making it an attractive option for iron supplementation. However, its thermodynamic instability requires careful consideration during formulation and storage. Crystalline this compound, while less soluble, provides greater stability and is often the preferred choice for controlled-release drug delivery systems. A thorough understanding and characterization of the solid-state properties of this compound are essential for the rational design and development of safe, effective, and stable pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. New phase of this compound having a layered structure via acetate intercalation - American Chemical Society [acs.digitellinc.com]

- 3. Iron III Hydroxide Formula - Structure, Properties, Uses and FAQs [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. Iron III Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. bluegrasschemical.com [bluegrasschemical.com]

- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. cersi.umd.edu [cersi.umd.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. curiaglobal.com [curiaglobal.com]

- 17. Synthesis and In Vitro Characterization of Fe3+-Doped Layered Double Hydroxide Nanorings as a Potential Imageable Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Magnetic Properties of Ferric Hydroxide Nanoparticles

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core magnetic properties of ferric hydroxide (B78521) nanoparticles. It is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the synthesis, characterization, and application of these nanomaterials. The unique magnetic characteristics of ferric hydroxide nanoparticles, particularly their superparamagnetic behavior at the nanoscale, make them highly promising candidates for a range of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3][4][5][6] This guide consolidates quantitative data, experimental methodologies, and logical workflows to facilitate a deeper understanding and application of these advanced materials.

Core Magnetic Properties of this compound Nanoparticles

This compound (Fe(OH)₃) nanoparticles, often existing in amorphous or poorly crystalline forms like ferrihydrite, are precursors to more crystalline and magnetic iron oxides such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[2][4] Their magnetic behavior is intrinsically linked to their size, crystallinity, and morphology.[7][8][9][10] When the size of these nanoparticles is reduced to a critical point, typically below 20-25 nm, they transition from a ferrimagnetic or ferromagnetic state to a superparamagnetic state.[2] This superparamagnetism is characterized by a lack of remanence and coercivity in the absence of an external magnetic field, which is crucial for in vivo applications to prevent aggregation and potential embolism.[2][4]

The key magnetic properties that define the utility of this compound nanoparticles in biomedical applications are saturation magnetization (Ms), coercivity (Hc), and relaxivity (r1 and r2).

-

Saturation Magnetization (Ms): This is the maximum magnetic moment of a material per unit mass or volume when all magnetic domains are aligned in the direction of an external magnetic field. A high saturation magnetization is desirable for applications requiring a strong magnetic response, such as efficient magnetic targeting of drug-loaded nanoparticles.[11] The Ms of iron oxide-based nanoparticles is influenced by their size and crystallinity, with larger and more crystalline particles generally exhibiting higher Ms values.[12][13][14] For instance, superparamagnetic iron oxide nanoparticles (SPIONs) can have Ms values ranging from 56 to 85 emu/g, depending on the synthesis conditions.[15]

-

Coercivity (Hc): This represents the intensity of the applied magnetic field required to reduce the magnetization of a material to zero after the magnetization has reached saturation. For superparamagnetic nanoparticles, the coercivity is ideally close to zero at room temperature.[16] The transition from superparamagnetic to ferromagnetic behavior is marked by an increase in coercivity as the particle size increases.[7]

-

Relaxivity (r1 and r2): In the context of MRI, relaxivity refers to the ability of a contrast agent to increase the relaxation rates (1/T1 and 1/T2) of water protons in the surrounding tissue. Iron oxide nanoparticles are typically strong T2 (transverse relaxation) contrast agents, leading to a darkening of the MR image.[2][17] The ratio of r2 to r1 (r2/r1) is a critical parameter in determining the suitability of a nanoparticle as a T1 (longitudinal relaxation) or T2 contrast agent.[18][19] Ultrasmall superparamagnetic iron oxide nanoparticles (USPIONs) can also exhibit significant T1 contrast, making them useful as dual-mode contrast agents.[18][20]

The following table summarizes key quantitative data for iron-based nanoparticles, providing a comparative overview of their magnetic properties.

| Nanoparticle Type | Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Reference |

| Fe₃O₄ | 12 | - | - | - | - | - | [12] |

| Fe₃O₄ | 15 | - | - | - | - | - | [12] |

| Fe₃O₄ | 16 | - | - | - | - | - | [12] |

| Iron Oxide | 12.5 | 58.3 | - | - | - | - | [8] |

| Feridex (Iron Oxide) | - | - | - | 2.10 ± 0.13 | 238.97 ± 8.41 | 113.8 | [21] |

| Fe₂O₃ | 3.2 - 7.5 | 59 | - | - | - | - | [22] |

| Fe₃O₄ | 3.2 - 7.5 | 75 | - | - | - | - | [22] |

Experimental Protocols

Accurate and reproducible characterization of the magnetic properties of this compound nanoparticles is essential for their development and application. This section provides detailed methodologies for key experimental techniques.

The co-precipitation method is a widely used, simple, and scalable technique for synthesizing iron oxide and this compound nanoparticles.[23][24][25][26]

Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution containing a mixture of ferrous (Fe²⁺) and ferric (Fe³⁺) salts, typically chlorides (FeCl₂·4H₂O and FeCl₃·6H₂O), in a 1:2 molar ratio.[24] Dissolve the salts in deionized water under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ferrous ions.

-

Base Solution Preparation: Prepare a separate aqueous solution of a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[24][25]

-

Precipitation: Under vigorous stirring, rapidly add the base solution to the iron salt solution. This will induce the co-precipitation of iron hydroxides. The reaction is typically carried out at room temperature or a slightly elevated temperature (e.g., 80°C).[24]

-

Aging and Washing: Allow the precipitate to age in the solution for a specific period to control particle size and crystallinity. After aging, separate the nanoparticles from the solution by magnetic decantation or centrifugation.

-

Washing: Wash the nanoparticles multiple times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and byproducts.[8]

-

Drying/Dispersion: The final product can be dried to obtain a powder or dispersed in a suitable solvent with a stabilizing agent (e.g., citric acid) to form a stable colloidal suspension.[25]

VSM is a standard technique for measuring the bulk magnetic properties of materials, including saturation magnetization and coercivity.[27][28][29][30]

Protocol:

-

Sample Preparation: A small amount of the powdered nanoparticle sample is weighed and packed into a sample holder (e.g., a gelatin capsule or a specialized powder holder). The sample should be packed tightly to prevent movement during vibration.

-

System Calibration: Calibrate the VSM instrument using a standard reference material with a known magnetic moment (e.g., a nickel sphere).[29]

-

Sample Mounting: Mount the sample holder onto the sample rod and insert it into the VSM.

-

Measurement:

-

Position the sample at the center of the detection coils.

-

Apply a strong magnetic field to saturate the sample.

-

The sample is then vibrated at a constant frequency.

-

The changing magnetic flux from the vibrating sample induces a voltage in the pickup coils, which is proportional to the magnetic moment of the sample.

-

Sweep the magnetic field from a positive maximum to a negative maximum and back to the positive maximum to trace the magnetic hysteresis loop.

-

-

Data Analysis: From the hysteresis loop, determine the saturation magnetization (the maximum magnetization value), remanent magnetization (the magnetization at zero applied field), and coercivity (the field required to bring the magnetization to zero).

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for characterizing the magnetic properties of nanoparticles.[31][32][33][34][35]

Protocol:

-

Sample Preparation: Prepare the sample in a similar manner to VSM, ensuring it is securely contained within a sample holder suitable for cryogenic temperatures (e.g., a gelatin capsule or a sealed quartz tube for air-sensitive samples).[31]

-

System Cooldown: The SQUID magnetometer operates at very low temperatures, so the system needs to be cooled down with liquid helium.

-

Sample Loading: Load the sample into the magnetometer.

-

Measurement:

-

M-H Curve (Hysteresis Loop): At a fixed temperature (e.g., 300 K or a lower temperature like 2 K), measure the magnetic moment as a function of the applied magnetic field.[12][33]

-

M-T Curve (Zero-Field-Cooled and Field-Cooled):

-

Zero-Field-Cooled (ZFC): Cool the sample to the lowest temperature without an applied magnetic field. Then, apply a small magnetic field and measure the magnetic moment as the temperature is increased.

-

Field-Cooled (FC): Cool the sample from a high temperature to the lowest temperature in the presence of a small magnetic field, measuring the magnetic moment as the temperature decreases. The temperature at which the ZFC and FC curves diverge is the blocking temperature (TB), which is characteristic of superparamagnetic nanoparticles.

-

-

-

Data Analysis: Analyze the M-H and M-T curves to determine saturation magnetization, coercivity, remanence, and blocking temperature.

The relaxivity of nanoparticles is determined by measuring the T1 and T2 relaxation times of water protons in the presence of the nanoparticles at various concentrations.[17][18][20][21]

Protocol:

-

Sample Preparation: Prepare a series of phantoms containing the this compound nanoparticles dispersed in a suitable medium (e.g., water or agarose (B213101) gel) at different known concentrations. Include a control phantom with no nanoparticles.

-

MRI Acquisition:

-

Place the phantoms in the MRI scanner.

-

T1 Measurement: Acquire data using a T1-weighted pulse sequence (e.g., inversion recovery or spin-echo with varying repetition times, TR).

-

T2 Measurement: Acquire data using a T2-weighted pulse sequence (e.g., spin-echo with varying echo times, TE).

-

-

Data Analysis:

-

For each phantom, calculate the T1 and T2 relaxation times from the acquired MRI data.

-

Calculate the relaxation rates, R1 (1/T1) and R2 (1/T2), for each concentration.

-

Plot R1 and R2 as a function of the nanoparticle concentration.

-

The slopes of the linear fits to these plots give the r1 and r2 relaxivities, respectively, typically in units of mM⁻¹s⁻¹.[21]

-

Visualizing Workflows and Logical Relationships

Graphical representations of experimental workflows and logical relationships can significantly aid in understanding the complex processes involved in the synthesis, characterization, and application of this compound nanoparticles.

Caption: Workflow for the synthesis and magnetic characterization of this compound nanoparticles.

Caption: Logical workflow for magnetic nanoparticle-based targeted drug delivery.

References

- 1. Magnetic nanoparticles for gene and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. Potential of magnetic nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fundamentals of Superparamagnetic Iron Oxide Nanoparticles: Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Fe0.8Mn0.2Fe2O4 Ferrite Nanoparticle with High Saturation Magnetization via the Surfactant Assisted Co-Precipitation - PMC [pmc.ncbi.nlm.nih.gov]